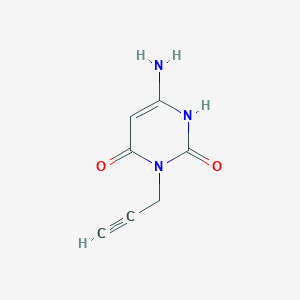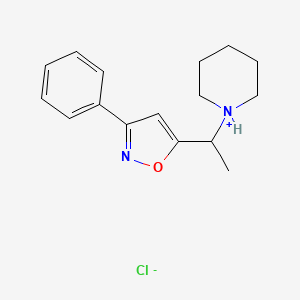![molecular formula C13H13BClF4N3 B13739906 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate is a chemical compound with the molecular formula C13H13BClF4N3 and a molecular weight of 299.08 g/mol. It is known for its unique structure, which includes a pyridinium ring substituted with an ethyl group and an azo linkage to a p-chlorophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate typically involves the reaction of 1-ethylpyridinium with p-chlorophenyl diazonium salt in the presence of tetrafluoroboric acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Des Réactions Chimiques
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring or the p-chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The azo linkage and the pyridinium ring play crucial roles in its chemical reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate can be compared with other azo compounds and pyridinium derivatives. Similar compounds include:
- 2-[(P-Methylphenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- 2-[(P-Bromophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- 2-[(P-Nitrophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s behavior in various chemical reactions and its applications .
Propriétés
Formule moléculaire |
C13H13BClF4N3 |
|---|---|
Poids moléculaire |
333.52 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(1-ethylpyridin-1-ium-2-yl)diazene;tetrafluoroborate |
InChI |
InChI=1S/C13H13ClN3.BF4/c1-2-17-10-4-3-5-13(17)16-15-12-8-6-11(14)7-9-12;2-1(3,4)5/h3-10H,2H2,1H3;/q+1;-1 |
Clé InChI |
AJZRYZQNJVPNOD-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


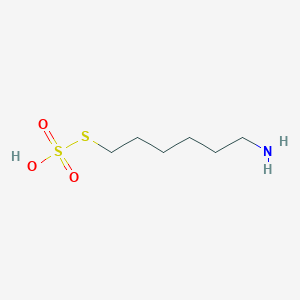
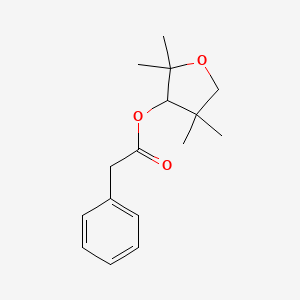
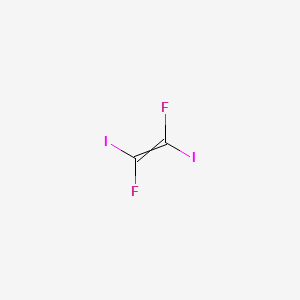
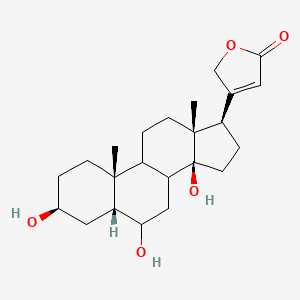

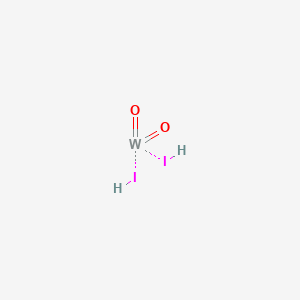
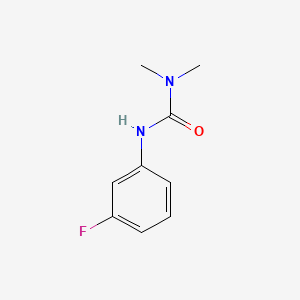
![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)

